N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide
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Description
The compound is a complex organic molecule, likely a heterocyclic compound due to the presence of a thieno[3,4-c]pyrazole ring in its structure . Heterocyclic compounds are widely used in medicinal chemistry and many drugs are heterocycles .
Molecular Structure Analysis
The molecular structure of this compound likely involves a thieno[3,4-c]pyrazole ring, which is a type of heterocyclic compound . These types of structures are common in many pharmaceuticals .Scientific Research Applications
Computational and Pharmacological Potential
A study by M. Faheem (2018) on heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, explored their computational and pharmacological potential. These compounds were investigated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study found that certain derivatives demonstrated moderate inhibitory effects in these assays, showcasing their potential for therapeutic applications M. Faheem, 2018.
Anticancer and Antiviral Activities
Research by D. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines. These compounds demonstrated selective inhibition of leukemia cell lines and high antiviral activity against Tacaribe TRVL 11 573 virus strain, highlighting their potential in anticancer and antiviral therapies D. Havrylyuk, B. Zimenkovsky, O. Vasylenko, R. Lesyk, 2013.
Antioxidant Activity
A computational investigation by Esam A. Orabi et al. (2017) on pyrazole and pyrazolone derivatives, a group of organic compounds with various medical applications, found that these compounds, including their hydroxyl derivatives, could serve as efficient antioxidants. This suggests their utility in addressing oxidative stress and free radical-related diseases Esam A. Orabi, M. Orabi, M. Mahross, M. Abdel-Hakim, 2017.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-22-2)12-8-23(20,21)9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHNFHNCNYFDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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